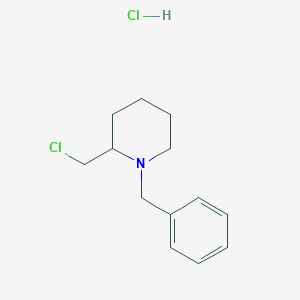

1-Benzyl-2-(chloromethyl)piperidine;hydrochloride

Description

1-Benzyl-2-(chloromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H18ClN. It is a piperidine derivative, characterized by the presence of a benzyl group and a chloromethyl group attached to the piperidine ring.

Properties

Molecular Formula |

C13H19Cl2N |

|---|---|

Molecular Weight |

260.20 g/mol |

IUPAC Name |

1-benzyl-2-(chloromethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C13H18ClN.ClH/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11H2;1H |

InChI Key |

TXZVEUGRLRHUQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CCl)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(chloromethyl)piperidine hydrochloride typically involves the reaction of piperidine with benzyl chloride and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of 1-Benzyl-2-(chloromethyl)piperidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(chloromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce N-oxides .

Scientific Research Applications

1-Benzyl-2-(chloromethyl)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(chloromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

1-Benzylpiperidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Chloromethyl)piperidine: Lacks the benzyl group, which may affect its lipophilicity and biological activity.

N-Benzyl-2-(chloromethyl)aniline: Contains an aniline group instead of a piperidine ring, leading to different chemical and biological properties

Uniqueness: 1-Benzyl-2-(chloromethyl)piperidine hydrochloride is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

1-Benzyl-2-(chloromethyl)piperidine;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Benzyl-2-(chloromethyl)piperidine;hydrochloride features a piperidine ring substituted with a benzyl group and a chloromethyl group. This substitution pattern contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis.

Biological Activity

The biological activity of 1-Benzyl-2-(chloromethyl)piperidine has been the subject of several studies. Key findings include:

- Cellular Interactions : Research indicates that this compound can interact with various biomolecules, potentially affecting cellular processes such as signaling pathways and enzyme activity. The chloromethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target proteins.

- Pharmacological Potential : The compound has been investigated for its potential in drug development, particularly as a precursor for therapeutic agents targeting neurological disorders and infectious diseases. Its structure allows for modifications that can enhance its biological activity.

The mechanism of action of 1-Benzyl-2-(chloromethyl)piperidine is not fully elucidated but is believed to involve:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects depending on the target.

- Electrophilic Reactions : The chloromethyl group facilitates electrophilic reactions with nucleophiles in biological systems, potentially leading to irreversible inhibition of enzymes or alteration of receptor functions.

Study 1: Anticancer Activity

In a study examining the anticancer properties of piperidine derivatives, 1-Benzyl-2-(chloromethyl)piperidine was tested against various cancer cell lines. The results showed moderate cytotoxicity with IC50 values indicating potential effectiveness against certain tumor types .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperidine derivatives, including 1-Benzyl-2-(chloromethyl)piperidine. It demonstrated significant interactions with neurotransmitter receptors, suggesting its potential as a candidate for treating neurological disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Benzyl-2-(chloromethyl)piperidine, it is useful to compare it with other piperidine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Benzylpiperidine | Lacks chloromethyl group; less reactive | Limited pharmacological use |

| 3-(Chloromethyl)piperidine | Lacks benzyl group; affects lipophilicity | Variable activity |

| 1-Benzyl-4-(chloromethyl)piperidine | Different substitution pattern | Unique biological properties |

This table illustrates how structural variations influence the reactivity and biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.